3-Bromo-4-methylbenzene-1-sulfonyl chloride
Description
3-Bromo-4-methylbenzene-1-sulfonyl chloride (CAS: CID 22465334) is a sulfonyl chloride derivative with the molecular formula C₇H₆BrClO₂S. Its structure features a bromine atom at the 3-position, a methyl group at the 4-position, and a sulfonyl chloride group at the 1-position of the benzene ring . Key properties include:
- Molecular Weight: 267.90 g/mol (neutral molecule).
- SMILES: CC1=C(C=C(C=C1)S(=O)(=O)Cl)Br.
- Predicted Collision Cross-Section (CCS): Ranges from 134.7–140.1 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .
No direct literature data on synthesis, applications, or experimental physicochemical properties (e.g., melting/boiling points) are available, highlighting a research gap .
Properties
IUPAC Name |
3-bromo-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAABTFILMSXGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029145-99-0 | |
| Record name | 1029145-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-methylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 3-bromo-4-methylbenzene using chlorosulfonic acid, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride using thionyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride group (-SOCl) is highly electrophilic, making it reactive toward nucleophiles such as amines, alcohols, and thiols. This reactivity is leveraged in synthesizing sulfonamides, sulfonate esters, and sulfonothioates.
Example Reaction with Piperazine Derivatives
3-Bromo-4-methylbenzene-1-sulfonyl chloride reacts with 4-ethylpiperazine in the presence of a base (e.g., triethylamine) to form 1-((3-bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonamide formation | Triethylamine, CHCl, 0°C → RT | 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine | 70% |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the sulfur atom, displacing chloride and forming a sulfonamide bond.
Cross-Coupling Reactions
The bromine substituent enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings .
Suzuki Coupling
In the presence of Pd(PPh) and KCO, the bromine atom undergoes coupling with arylboronic acids. For example:
-
Reaction with 4-methylphenylboronic acid yields 3-(4-methylphenyl)-4-methylbenzene-1-sulfonyl chloride .
| Reaction | Catalyst | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh) | 4-Methylphenylboronic acid, KCO | Biaryl sulfonyl chloride | 65% |
Key Note : The sulfonyl chloride group remains intact during coupling, allowing sequential functionalization .
Desulfitative Coupling
Under palladium catalysis, the sulfonyl chloride group can undergo desulfitative coupling to form biaryl compounds.
Example :
Using Pd(dba) and hexamethyldisilane, this compound forms 3,3'-dibromo-4,4'-dimethylbiphenyl via loss of SO .
| Reaction | Catalyst | Additive | Product | Yield | Reference |
|---|---|---|---|---|---|
| Desulfitative coupling | Pd(dba) | Hexamethyldisilane | 3,3'-Dibromo-4,4'-dimethylbiphenyl | 74% |
Electrophilic Aromatic Substitution
The electron-withdrawing sulfonyl chloride group directs incoming electrophiles to the meta position relative to itself.
Nitration :
Reaction with HNO/HSO introduces a nitro group at the meta position to the sulfonyl chloride, yielding 3-bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO, HSO, 50°C | 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride | 85% |
Halogenation :
Bromine or chlorine can be introduced at the activated aromatic positions using FeCl as a catalyst.
Reduction Reactions
The sulfonyl chloride group can be reduced to a thiol (-SH) or sulfide (-S-R) under specific conditions.
Example :
Using LiAlH, this compound is reduced to 3-bromo-4-methylbenzenethiol.
| Reaction | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction | LiAlH, THF | 3-Bromo-4-methylbenzenethiol | 60% |
Hydrolysis
The sulfonyl chloride group hydrolyzes in aqueous basic or acidic conditions to form sulfonic acids.
Example :
Hydrolysis with NaOH yields 3-bromo-4-methylbenzenesulfonic acid .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 1M NaOH, 80°C | 3-Bromo-4-methylbenzenesulfonic acid | 90% |
Scientific Research Applications
Organic Synthesis
3-Bromo-4-methylbenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable for creating:
- Sulfonamide Derivatives: These compounds have applications in pharmaceuticals and agrochemicals.
- Sulfonate Esters: Useful in various chemical reactions and applications.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for developing potential therapeutic agents. Specifically:
- Sulfonamide-Based Drugs: The compound is involved in synthesizing sulfonamides, which are known for their antibacterial properties. Case studies show that derivatives of sulfonamides exhibit significant efficacy against a range of bacterial infections .
Biochemical Applications
This compound is employed to modify biomolecules, including proteins and peptides. This modification aids in:
- Studying Protein Interactions: By attaching the sulfonyl group, researchers can investigate the functional roles of specific amino acids within proteins.
- Peptide Synthesis: It facilitates the formation of peptide bonds through its reactivity with amino groups .
Production of Dyes and Pigments
The compound is used in producing specialty chemicals such as dyes and pigments, where its sulfonyl chloride group enhances solubility and reactivity in various formulations.
Agrochemicals
In the agricultural sector, it acts as an intermediate in synthesizing herbicides and pesticides, contributing to crop protection solutions .
Case Study 1: Synthesis of Antibacterial Agents
A study demonstrated the effective use of this compound in synthesizing novel sulfonamide derivatives that exhibited potent antibacterial activity against resistant strains of bacteria. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), showing promising results that warrant further exploration for clinical applications .
Case Study 2: Protein Modification
Research involving the modification of specific amino acids in proteins using this compound revealed insights into protein folding and stability. By selectively introducing sulfonamide groups, scientists could elucidate the role of these modifications in enzymatic activity .
Mechanism of Action
The mechanism of action of 3-bromo-4-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of sulfonamides and sulfonate esters .
Comparison with Similar Compounds
3-Bromo-4-methylbenzene-1-sulfonyl Fluoride
- Molecular Formula : C₇H₆BrFO₂S.
- Molecular Weight : 253.09 g/mol.
- Key Differences :
3-Bromo-5-ethoxy-4-(methoxymethoxy)benzene-1-sulfonyl Chloride
- Molecular Formula : C₁₀H₁₂BrClO₅S.
- Molecular Weight : 359.62 g/mol.
- Key Differences: Substituents: Ethoxy and methoxymethoxy groups at positions 5 and 4 introduce steric hindrance and alter electronic properties. Applications: The additional oxygen-rich groups may enhance solubility in polar solvents or utility in glycosylation reactions. Data Gaps: No physicochemical data (e.g., density, boiling point) are reported .
3-Bromo-4-(2-methoxyacetamido)benzene-1-sulfonyl Chloride
- Molecular Formula: C₉H₉BrClNO₄S.
- Molecular Weight : 342.59 g/mol.
- Reactivity: The amide group may stabilize the molecule against nucleophilic attack compared to simpler sulfonyl chlorides. Applications: Likely used in medicinal chemistry for introducing sulfonamide linkages .
Comparative Analysis Table
Research Implications and Gaps
- Reactivity Trends : The chloride’s higher electrophilicity compared to the fluoride makes it more reactive in sulfonylation reactions .
- Steric and Electronic Effects : Bulky substituents (e.g., ethoxy, methoxymethoxy) in analogues reduce reaction rates but improve selectivity in complex syntheses .
- Data Deficiencies : Experimental data on melting points, solubility, and stability are lacking for all compounds, necessitating further study.
Biological Activity
3-Bromo-4-methylbenzene-1-sulfonyl chloride, also known as 3-bromo-4-methylphenylsulfonyl chloride, is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies.
The molecular formula of this compound is C7H6BrClO2S. The presence of the sulfonyl group (–SO2Cl) makes it highly electrophilic, allowing it to react with various nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity plays a crucial role in its biological activity, particularly in enzyme inhibition and modulation.
Mechanism of Action:
- Enzyme Interaction: The sulfonyl group can interact with amino acid residues at the active sites of enzymes, leading to inhibition or modulation of their activity. This is significant in therapeutic applications targeting specific pathways in diseases such as cancer and infectious diseases .
- Binding Affinity: The bromine atom enhances the binding affinity and specificity of the compound towards its molecular targets, which is essential for its effectiveness as a therapeutic agent.
Biological Applications
This compound has been investigated for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial effects against Gram-positive bacteria. For instance, derivatives containing halogens like bromine have shown enhanced activity due to increased lipophilicity and electrophilicity .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | Not specified | Potential Antimicrobial |
| 3-Chloro-4-methylbenzene-1-sulfonyl chloride | 16 | Against E. faecium |
| Daptomycin | 1 | Against S. aureus |
| Vancomycin | 2 | Against S. aureus |
Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can significantly reduce cell viability in cancer cell lines such as Caco-2, suggesting potential as an anticancer agent. The presence of the bromine atom may enhance its cytotoxic effects by altering cellular uptake and targeting mechanisms .
Table 2: Anticancer Activity Results
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| This compound | Caco-2 | 39.8 |
| Thiazole Derivative | Caco-2 | 31.9 |
| Control (Untreated) | Caco-2 | 100 |
Case Studies and Research Findings
Several studies have highlighted the efficacy of sulfonyl chlorides in medicinal chemistry:
- Inhibition of PI3K Pathway: A study demonstrated that derivatives of sulfonyl chlorides, including 3-bromo compounds, inhibit the activity of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell survival and proliferation .
- Antimicrobial Synergy: Research on related compounds suggested that modifications to the benzene ring can enhance antimicrobial activity through synergistic effects against multidrug-resistant pathogens .
- Mechanosynthesis Approaches: Recent advancements in mechanosynthesis have shown that biologically active molecules can be synthesized more sustainably while retaining their biological efficacy, indicating a potential pathway for developing new therapeutic agents based on sulfonyl chlorides .
Q & A
Q. How to resolve discrepancies in reported melting points or spectral data?
- Root Cause Analysis :
- Compare purity levels (e.g., 97% vs. >99%) and crystallization solvents.
- Validate NMR chemical shifts against databases (e.g., PubChem, ECHA) for structural analogs .
- Resolution : Reproduce synthesis under standardized conditions (e.g., anhydrous, argon) and share raw data (e.g., NMR FIDs) for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
